REACTION_CXSMILES
|
[Na].[Cl:2][C:3]1[C:4](=[O:11])[N:5]([CH3:10])[N:6]=[CH:7][C:8]=1Cl.[Cl-].[NH4+].[CH3:14][OH:15]>>[Cl:2][C:3]1[C:4](=[O:11])[N:5]([CH3:10])[N:6]=[CH:7][C:8]=1[O:15][CH3:14] |f:2.3,^1:0|
|
Name
|
|
Quantity
|
4.15 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(N(N=CC1Cl)C)=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring the suspension for 4 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vaccuo
|
Type
|
WASH
|
Details
|
washed twice with water, drie over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vaccuo
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(N(N=CC1OC)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 22.6 mmol | |
AMOUNT: MASS | 3.94 g | |
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |